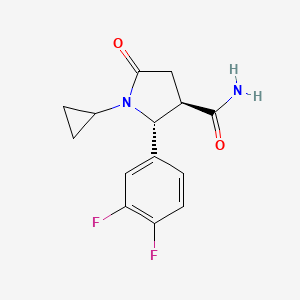

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 3,4-difluorobenzaldehyde, and other reagents. The key steps could involve:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the cyclopropyl group via alkylation.

- Incorporation of the difluorophenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

- Use of catalysts to accelerate reactions.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, possibly involving the carboxamide group.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential role as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes (IDH1/IDH2). Mutations in these enzymes are associated with various cancers, particularly gliomas and acute myeloid leukemia.

Neurological Disorders

Beyond oncology, there is emerging interest in the potential applications of this compound in treating neurological disorders. Its ability to modulate metabolic pathways may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Preparation of Precursors : Starting from suitable amino acid derivatives.

- Cyclization : Achieved through protection-deprotection strategies.

- Functional Group Transformations : Including acylation or amidation reactions to introduce the carboxamide functionality.

Synthetic Pathway Overview

| Step | Description |

|---|---|

| 1. Precursor Preparation | Use of amino acid derivatives |

| 2. Cyclization | Formation of pyrrolidine ring |

| 3. Functionalization | Introduction of difluorophenyl and carboxamide groups |

Mecanismo De Acción

The mechanism of action for (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it might involve:

- Binding to a specific enzyme or receptor.

- Modulating the activity of a molecular pathway.

- Inhibiting or activating a biological process.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluorophenyl group, for example, might enhance its binding affinity to certain targets or alter its metabolic stability.

Actividad Biológica

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound’s structure features a cyclopropyl ring and a 3,4-difluorophenyl group, contributing to its unique properties. The molecular formula is C13H14F2N2O with a molecular weight of 252.26 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxopyrrolidine derivatives, including this compound.

The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. These mechanisms are critical in combating multidrug-resistant strains of bacteria.

Efficacy Against Pathogens

The compound has shown significant activity against various Gram-positive pathogens, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range against these pathogens, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines.

Cell Line Studies

In studies involving A549 human lung adenocarcinoma cells and other cancer models:

- The compound exhibited cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like cisplatin.

- Structure-activity relationship (SAR) analyses revealed that modifications to the substituents significantly influence its potency against cancer cells .

Case Studies

Several case studies have documented the biological activity of similar compounds within the oxopyrrolidine class:

- Study on Antimicrobial Resistance : A study focused on the effectiveness of oxopyrrolidine derivatives against resistant strains of Acinetobacter baumannii and Escherichia coli. The derivatives displayed promising results, suggesting potential for further development as therapeutic agents .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on both cancerous and non-cancerous cell lines indicated that while the compound effectively inhibits cancer cell proliferation, it maintains a favorable safety profile when tested against normal cells .

Data Summary Table

Propiedades

IUPAC Name |

(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20)/t9-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOPBLGLWMZELZ-RNCFNFMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2[C@H]([C@@H](CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.